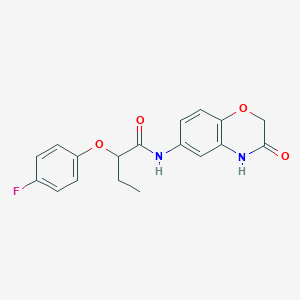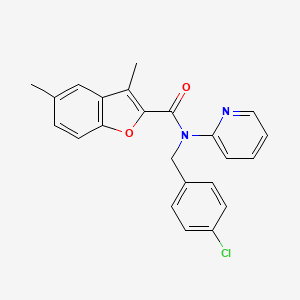![molecular formula C25H25FN4O2 B11348812 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11348812.png)
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a quinazolinone core
準備方法
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, including the formation of the piperazine ring and the quinazolinone core. The synthetic route may involve:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving diamines and appropriate electrophiles.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.
Formation of the Quinazolinone Core: This can be synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate carbonyl compounds.
Final Coupling: The piperazine and quinazolinone intermediates are coupled under suitable conditions to form the final compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
化学反応の分析
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperazine ring.
Substitution: The fluorophenyl group can undergo substitution reactions, particularly nucleophilic aromatic substitution.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
科学的研究の応用
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: It is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Biochemistry: The compound is used to study its effects on cellular processes and pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用機序
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Molecular docking studies and in vitro assays are often used to elucidate these interactions.
類似化合物との比較
Similar compounds to 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one include other piperazine derivatives and quinazolinone compounds. These compounds may share similar structural features but differ in their substituents, leading to variations in their biological activity and pharmacological properties. Examples of similar compounds include:
4-(4-fluorophenyl)piperazine: A simpler piperazine derivative with similar pharmacological properties.
Quinazolinone derivatives: Compounds with variations in the quinazolinone core, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties and potential therapeutic applications.
特性
分子式 |
C25H25FN4O2 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H25FN4O2/c1-16-24-21(14-17(15-23(24)32)20-4-2-3-5-22(20)31)28-25(27-16)30-12-10-29(11-13-30)19-8-6-18(26)7-9-19/h2-9,17,31H,10-15H2,1H3 |
InChIキー |
IHZZXHYFQVOWGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=C(C=C4)F)CC(CC2=O)C5=CC=CC=C5O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-trimethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11348740.png)

![N-(3-chlorophenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11348753.png)


![N-[(2-methyl-1,3-thiazol-4-yl)methyl]pentanamide](/img/structure/B11348766.png)

![N-(4-bromo-2-fluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348778.png)
![ethyl 2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11348785.png)

![N-benzyl-N-methyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348793.png)
![N-butyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348794.png)
![5-chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11348797.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11348802.png)
